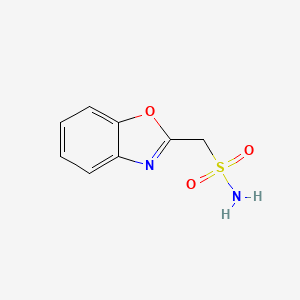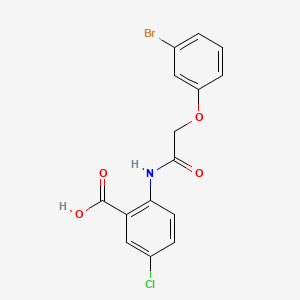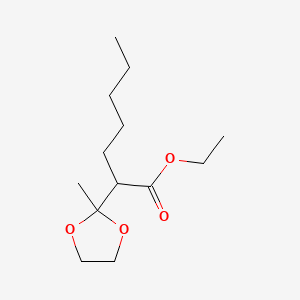
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) typically involves the nitrosation of 2-(3-pyridinyl)-2-pyrrolidinol. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters.
Aplicaciones Científicas De Investigación
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) involves its interaction with molecular targets and pathways within biological systems. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Nitroso-2-(3-pyridyl)pyrrolidine
- 1-Nitroso-2-(3-pyridyl)piperidine
- N-Nitrosoanabasine
Comparison: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is unique due to its acetate ester group, which can influence its solubility, reactivity, and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
68743-64-6 |
|---|---|
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(1-nitroso-2-pyridin-3-ylpyrrolidin-2-yl) acetate |
InChI |
InChI=1S/C11H13N3O3/c1-9(15)17-11(5-3-7-14(11)13-16)10-4-2-6-12-8-10/h2,4,6,8H,3,5,7H2,1H3 |
Clave InChI |
OLAOIPARZCCLIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCCN1N=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)




![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)




![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

